molecular formula C9H7F2NO4 B8419346 2-(2,5-Difluoro-4-nitrophenyl)propanoic acid

2-(2,5-Difluoro-4-nitrophenyl)propanoic acid

Cat. No. B8419346
M. Wt: 231.15 g/mol
InChI Key: YHJIJSUBDCRBID-UHFFFAOYSA-N
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Patent
US09221786B2

Procedure details

A solution of compound (26a) (10.8 g, 32.6 mmol) in acetic acid (36 mL), and concentrated sulfuric acid (10 mL), and water (26 mL) were treated in the same manner as in (b) in Production Example 1 to give 6.2 g (82%) of compound (27a) as yellow solid.
Name
compound ( 26a )
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([F:11])=[CH:4][C:3]=1[C:12](C)([C:18](OCC)=O)[C:13]([O:15]CC)=[O:14].S(=O)(=O)(O)O.O>C(O)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([F:11])=[CH:4][C:3]=1[CH:12]([CH3:18])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
compound ( 26a )
Quantity
10.8 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)C(C(=O)OCC)(C(=O)OCC)C
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
26 mL
Type
reactant
Smiles
O
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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